Acetic acid trans-2-hepten-1-YL ester

Description

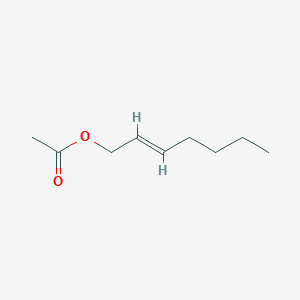

Structure

3D Structure

Properties

IUPAC Name |

[(E)-hept-2-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h6-7H,3-5,8H2,1-2H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCPMVVOGVEPRC-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101015449 | |

| Record name | (E)-Hept-2-enyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Fresh leaf aroma | |

| Record name | Hept-trans-2-en-1-yl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1776/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

192.00 to 193.00 °C. @ 760.00 mm Hg | |

| Record name | Hept-trans-2-en-1-yl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032307 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble to insoluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |

| Record name | Hept-trans-2-en-1-yl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1776/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.889-0.895 | |

| Record name | Hept-trans-2-en-1-yl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1776/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

16939-73-4 | |

| Record name | (E)-2-Heptenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16939-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptenyl acetate, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016939734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hepten-1-ol, 1-acetate, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Hept-2-enyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-hept-2-enyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEPTENYL ACETATE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LW02YZ45Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hept-trans-2-en-1-yl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032307 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physical and chemical properties of Acetic acid trans-2-hepten-1-YL ester.

An In-Depth Technical Guide to the Physicochemical Properties of Acetic Acid trans-2-Hepten-1-YL Ester

Introduction

Acetic acid trans-2-hepten-1-YL ester, also known by its IUPAC name (2E)-hept-2-en-1-yl acetate, is an organic compound classified as a carboxylic acid ester.[1] This unsaturated ester is recognized for its distinct organoleptic properties, presenting as a colorless liquid with a characteristic sweet, waxy, and tropical fruit aroma, often reminiscent of kiwi and pineapple.[2] Its molecular structure, featuring a seven-carbon chain with a trans-configured double bond and an acetate group, is key to its physical and chemical behavior.

This technical guide serves as a comprehensive resource for researchers, chemists, and professionals in the pharmaceutical and flavor/fragrance industries. It provides a detailed examination of the compound's chemical identity, physical characteristics, reactivity profile, and established protocols for its synthesis and analysis. The information is presented to not only list properties but to provide context and causality, reflecting the insights of an application scientist.

Section 1: Chemical Identity and Structure

A precise understanding of a molecule's structure is fundamental to exploring its properties and reactivity. Acetic acid trans-2-hepten-1-YL ester is defined by its specific arrangement of atoms and functional groups.

Molecular Structure

The structure consists of a heptenyl backbone, indicating a seven-carbon chain, with a double bond located between the second and third carbon atoms. The "trans-" or "(E)-" configuration signifies that the higher-priority substituents are on opposite sides of the double bond. The molecule is functionalized with an acetate ester group at the first carbon position.

Caption: 2D Chemical Structure of (2E)-hept-2-en-1-yl acetate.

Chemical Identifiers

For unambiguous identification and database referencing, the following identifiers are used. It is worth noting that multiple CAS numbers are sometimes associated with this compound in different databases.[2][3][4][5]

| Identifier | Value | Source |

| IUPAC Name | (2E)-hept-2-en-1-yl acetate | [1] |

| Synonyms | Acetic acid trans-2-hepten-1-yl ester, trans-2-Heptenyl acetate, (E)-2-Heptenyl acetate | [2][3][5] |

| CAS Number | 16939-73-4, 1576-79-0 | [2][4] |

| Molecular Formula | C₉H₁₆O₂ | [5][6][7] |

| Molecular Weight | 156.22 g/mol | [6][7] |

| InChI Key | AWCPMVVOGVEPRC-VOTSOKGWSA-N | [6] |

| Canonical SMILES | CCCCC=CCOC(=O)C | [6] |

Section 2: Physical and Organoleptic Properties

The physical properties of a compound dictate its behavior in various applications, from its volatility as a fragrance to its solubility in different media.

| Property | Value | Conditions | Source |

| Appearance | Colorless liquid | Ambient | [2][6] |

| Odor Profile | Sweet, waxy, fruity, tropical (kiwi, pineapple) | 10% in dipropylene glycol | [2] |

| Boiling Point | 192 - 194 °C | 760 mmHg | [2][4] |

| Specific Gravity | 0.889 - 0.895 g/cm³ | 25 °C | [2] |

| Density | 0.8915 - 0.896 g/cm³ | 18 - 20 °C | [3][4] |

| Refractive Index | 1.428 - 1.434 | 20 °C | [2] |

| Flash Point | 73.6 - 73.9 °C | Closed Cup | [2][3] |

| Water Solubility | 0.32 g/L (Predicted) | - | [1] |

| logP | 2.37 - 3.23 (Predicted) | - | [1] |

The relatively high boiling point and flash point indicate moderate volatility at room temperature, which allows for a persistent aroma profile. The low predicted water solubility and a logP value greater than 2 are characteristic of a lipophilic molecule, suggesting good solubility in nonpolar organic solvents and oils, which is a critical factor for its use in fragrance and flavor formulations.[1]

Section 3: Chemical Properties and Reactivity

The chemical behavior of Acetic acid trans-2-hepten-1-YL ester is governed by its two primary functional groups: the ester linkage and the carbon-carbon double bond.

Stability

The compound is stable under normal storage and handling conditions.[8] Exposure to excessive heat, open flames, or ignition sources should be avoided due to its flammability.[8][9]

Reactivity Profile

-

Ester Hydrolysis: As an ester, it is susceptible to hydrolysis under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) is irreversible and yields trans-2-hepten-1-ol and an acetate salt. Acid-catalyzed hydrolysis is an equilibrium process that produces trans-2-hepten-1-ol and acetic acid. The rate of hydrolysis is a key consideration for its stability in aqueous or alcoholic formulations with varying pH.

-

Reactions of the Alkene: The C=C double bond can undergo various addition reactions. Hydrogenation in the presence of a catalyst (e.g., Pd/C) will saturate the double bond to yield heptyl acetate. It is also susceptible to oxidation at the double bond, which can lead to degradation and off-odors.

-

Incompatible Materials: To maintain its integrity, the compound should be stored away from strong oxidizing agents, strong bases, and strong reducing agents.[8]

Section 4: Methodologies for Synthesis and Characterization

The synthesis and subsequent purity verification of Acetic acid trans-2-hepten-1-YL ester are critical for research and commercial applications. The following protocols represent standard, reliable methodologies.

Protocol 4.1: Synthesis via Fischer Esterification

Fischer esterification is a classic and robust method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst. This protocol describes the synthesis from its precursor alcohol, trans-2-hepten-1-ol.

Causality: The reaction's mechanism involves the protonation of the carboxylic acid (acetic acid) by the catalyst, making it more electrophilic and susceptible to nucleophilic attack by the alcohol (trans-2-hepten-1-ol). Water is formed as a byproduct. To drive the equilibrium towards the product (the ester), this water must be removed, typically by azeotropic distillation using a Dean-Stark apparatus.

Caption: Workflow for the synthesis of Acetic acid trans-2-hepten-1-YL ester.

Step-by-Step Methodology:

-

Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add trans-2-hepten-1-ol (1.0 eq), glacial acetic acid (1.5 eq), a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.02 eq), and an appropriate volume of toluene to facilitate azeotropic water removal.

-

Reaction: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water no longer collects. Progress can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (to neutralize the acids), then with water, and finally with brine.

-

Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude ester can be purified by vacuum distillation to yield the final high-purity product.

Protocol 4.2: Purity Assessment using Gas Chromatography (GC)

GC is the standard method for assessing the purity of volatile compounds like esters and for separating isomers.

Causality: The compound is volatilized and passed through a capillary column with a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A more volatile compound or one with weaker interactions will elute faster. A Flame Ionization Detector (FID) is typically used for quantification.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the synthesized ester in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Instrument Setup (Typical Conditions):

-

Column: A nonpolar or mid-polar capillary column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Inlet Temperature: 250 °C.

-

Detector Temperature (FID): 280 °C.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Analysis: Analyze the resulting chromatogram. The purity is calculated based on the peak area of the product relative to the total area of all peaks. The retention time should be compared to an authentic reference standard for confirmation.

Section 5: Safety and Handling

While Acetic acid trans-2-hepten-1-YL ester is not classified under major hazard categories, prudent laboratory practices are essential.[2] The toxicological properties have not been thoroughly investigated, and caution is advised.[10]

-

Handling: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.[2][8] Use in a well-ventilated area or under a chemical fume hood.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from heat, sparks, and open flames.[9]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.[8]

Conclusion

Acetic acid trans-2-hepten-1-YL ester is a well-defined unsaturated ester with distinct physical and chemical properties that make it valuable in both research and industrial settings. Its characteristic fruity-tropical aroma is a direct result of its molecular structure and moderate volatility. A firm grasp of its reactivity, particularly the stability of the ester and alkene functional groups, is crucial for its effective application and formulation. The methodologies for its synthesis via Fischer esterification and purity analysis by gas chromatography are robust and accessible, providing a clear pathway for obtaining and verifying this compound for advanced applications.

References

-

The Good Scents Company. (n.d.). (E)-2-hepten-1-yl acetate. Retrieved from [Link]

-

GenScript. (2008). Material Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85649, Hept-2-EN-1-YL acetate. Retrieved from [Link]

-

FooDB. (2018). Showing Compound Hept-trans-2-en-1-yl acetate (FDB009552). Retrieved from [Link]

Sources

- 1. Showing Compound Hept-trans-2-en-1-yl acetate (FDB009552) - FooDB [foodb.ca]

- 2. (E)-2-hepten-1-yl acetate, 16939-73-4 [thegoodscentscompany.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. ACETIC ACID TRANS-2-HEPTEN-1-YL ESTER | 1576-79-0 [amp.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Hept-2-EN-1-YL acetate | C9H16O2 | CID 85649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. genscript.com [genscript.com]

An In-Depth Technical Guide to Acetic Acid trans-2-Hepten-1-yl Ester

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Acetic acid trans-2-hepten-1-yl ester, also known as (E)-hept-2-enyl acetate, is an organic compound with significant applications in the flavor and fragrance industries. Its distinct fruity and fresh aroma makes it a valuable component in various commercial formulations. This guide provides a comprehensive technical overview of its molecular characteristics, physicochemical properties, synthesis methodologies, and key applications. The document is structured to provide both foundational knowledge and practical, field-proven insights for professionals engaged in chemical research and product development.

Molecular Profile and Physicochemical Properties

(E)-Hept-2-enyl acetate is a carboxylic acid ester characterized by a seven-carbon chain with a trans-configured double bond at the second position and an acetate functional group at the allylic position.[1] This structure is responsible for its characteristic organoleptic properties.

Core Molecular Data

The fundamental molecular and identification data for acetic acid trans-2-hepten-1-yl ester are summarized below.

| Identifier | Value | Source(s) |

| Molecular Formula | C₉H₁₆O₂ | [1][2][3][4][5] |

| Molecular Weight | 156.22 g/mol | [1][2][6] |

| IUPAC Name | (2E)-hept-2-en-1-yl acetate | [1] |

| CAS Number | 16939-73-4 | [2][3][4] |

| Canonical SMILES | CCCCC=CCOC(=O)C | [2] |

| InChI Key | AWCPMVVOGVEPRC-VOTSOKGWSA-N | [1] |

| Synonyms | Acetic acid trans-2-heptenyl ester, (E)-2-hepten-1-yl acetate, hept-trans-2-en-1-yl acetate | [2][3][4] |

Physicochemical Characteristics

The physical and chemical properties of a compound are critical for its handling, formulation, and application.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [2][4] |

| Odor/Flavor Profile | Fresh leaf aroma; sweet, fruity, fatty taste | [1][2] |

| Specific Gravity | 0.889 - 0.895 g/cm³ @ 25°C | [3] |

| Boiling Point | 192-194 °C at 760 mmHg | [7] |

| Flash Point | 73.89 °C (165.00 °F) | [3] |

| Refractive Index | 1.428 - 1.434 @ 20°C | [3] |

| Polar Surface Area | 26.3 Ų | [1][2] |

Synthesis Methodologies

The synthesis of acetic acid trans-2-hepten-1-yl ester is typically achieved through the esterification of its corresponding alcohol, trans-2-hepten-1-ol. The choice of method depends on factors such as scale, required purity, and available reagents. Two primary, industrially relevant methods are detailed below.

Acetylation with Acetic Anhydride

This is a common and highly effective method for converting primary and secondary alcohols to their corresponding acetates. The reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of acetic anhydride. The use of a base, such as pyridine, is standard; it acts as both a solvent and a catalyst, and it neutralizes the acetic acid byproduct.[2]

-

Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve trans-2-hepten-1-ol (1.0 equivalent) in dry pyridine (3-5 mL per mmol of alcohol).

-

Reagent Addition : Cool the solution to 0°C using an ice bath. Add acetic anhydride (1.5 equivalents) dropwise to the stirred solution.

-

Reaction Progression : Allow the mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting alcohol.

-

Quenching : Carefully quench the reaction by adding dry methanol to consume any excess acetic anhydride.

-

Workup :

-

Remove pyridine by co-evaporation with toluene under reduced pressure.

-

Dilute the residue with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl to remove residual pyridine, saturated aqueous NaHCO₃ to neutralize acetic acid, and finally with brine.

-

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be further purified by vacuum distillation or column chromatography to yield the final ester.

Caption: Synthesis workflow for the acetylation of trans-2-hepten-1-ol.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid (acetic acid) and an alcohol (trans-2-hepten-1-ol).[4] This is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the products.[8][9] This is typically accomplished by using an excess of one reactant or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.

The reaction is initiated by the protonation of the carbonyl oxygen of acetic acid by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[8][9] The alcohol then acts as a nucleophile, attacking this activated carbon. A series of proton transfers follows, culminating in the elimination of water and the formation of the ester.

Caption: Key mechanistic steps of Fischer-Speier esterification.

Applications and Field Insights

The primary commercial value of acetic acid trans-2-hepten-1-yl ester lies in its organoleptic properties.

-

Flavor & Fragrance Industry : It is used to impart fresh, fruity, and green notes to consumer products. It can be found in formulations for berry, kiwi, pineapple, apple, and peach flavors, adding an "exotic twist".[3]

-

Biochemical Research : While direct research on the ester is limited, its precursor, trans-2-hepten-1-ol, is utilized in studies related to lipid metabolism and cellular signaling.[9] The ester itself could serve as a pro-drug or a protected form of the alcohol in relevant biological systems.

-

Pharmaceutical Intermediate : The allylic acetate functionality is a versatile synthon in organic chemistry. The precursor alcohol is noted as an intermediate in the synthesis of various pharmaceuticals, suggesting a potential role for the ester in similar synthetic pathways.[9]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed. Users should consult the material safety data sheet (MSDS) for detailed information. General handling recommendations include working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE), including gloves and safety glasses. The compound is listed as a liquid with a flash point of 73.89 °C, indicating it is flammable under certain conditions.[3]

References

-

(E)-2-hepten-1-yl acetate, 16939-73-4 - The Good Scents Company. [Link]

-

O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols. [Link]

-

Showing Compound Hept-trans-2-en-1-yl acetate (FDB009552) - FooDB. [Link]

-

Hept-2-EN-1-YL acetate | C9H16O2 | CID 85649 - PubChem. [Link]

-

Fischer Esterification - Organic Chemistry Portal. [Link]

-

Fischer–Speier esterification - Wikipedia. [Link]

-

trans-2-Hepten-1-ol - BU CyberSec Lab. [Link]

-

Fischer Esterification mechanism-Organic Chemistry - YouTube. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. US7319172B2 - Process for the preparation of methylheptenone - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. youtube.com [youtube.com]

An In-Depth Technical Guide to the Spectroscopic Data of Acetic Acid Trans-2-Hepten-1-YL Ester

This guide provides a comprehensive analysis of the spectroscopic data for Acetic acid trans-2-hepten-1-yl ester, a molecule of interest for researchers, scientists, and drug development professionals. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and authoritative references.

Molecular and Spectroscopic Overview

Acetic acid trans-2-hepten-1-yl ester (CAS No. 16939-73-4) is an organic compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol .[1] Its structure, featuring a trans-alkene and an ester functional group, gives rise to a unique spectroscopic fingerprint that is crucial for its identification and characterization.

Molecular Structure:

Caption: Molecular structure of Acetic acid trans-2-hepten-1-yl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For Acetic acid trans-2-hepten-1-yl ester, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Acetic acid trans-2-hepten-1-yl ester, typically run in a deuterated solvent like CDCl₃, reveals the number of different types of protons and their neighboring environments.

¹H NMR Data Summary

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.75 | m | 1H | -CH= |

| ~5.55 | m | 1H | =CH- |

| ~4.50 | d | 2H | -O-CH₂- |

| ~2.05 | s | 3H | -C(=O)-CH₃ |

| ~2.00 | q | 2H | =CH-CH₂- |

| ~1.30 | m | 4H | -(CH₂)₂- |

| ~0.90 | t | 3H | -CH₃ |

Interpretation and Causality:

-

The two distinct multiplets in the downfield region (~5.55-5.75 ppm) are characteristic of the two vinylic protons on the trans-disubstituted double bond. The multiplet nature arises from coupling to each other and to the adjacent methylene protons.

-

The doublet at approximately 4.50 ppm corresponds to the methylene protons adjacent to the ester oxygen (-O-CH₂-). These protons are deshielded by the electronegative oxygen atom.

-

A sharp singlet around 2.05 ppm is indicative of the three equivalent protons of the acetyl methyl group. Its singlet nature confirms the absence of adjacent protons.

-

The quartet at ~2.00 ppm is assigned to the methylene protons adjacent to the double bond (=CH-CH₂-). These allylic protons are slightly deshielded.

-

The multiplet around 1.30 ppm represents the protons of the two methylene groups in the alkyl chain.

-

The triplet at approximately 0.90 ppm is characteristic of the terminal methyl group protons, split by the adjacent methylene group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

¹³C NMR Data Summary

| Chemical Shift (ppm) | Assignment |

| ~171.0 | C=O (ester carbonyl) |

| ~135.0 | -CH= |

| ~125.0 | =CH- |

| ~65.0 | -O-CH₂- |

| ~32.0 | =CH-CH₂- |

| ~31.0 | -CH₂- |

| ~22.0 | -CH₂- |

| ~21.0 | -C(=O)-CH₃ |

| ~14.0 | -CH₃ |

Interpretation and Causality:

-

The downfield signal at ~171.0 ppm is characteristic of the ester carbonyl carbon.

-

The two signals in the vinylic region (~125.0 and ~135.0 ppm) correspond to the two carbons of the double bond.

-

The signal around 65.0 ppm is assigned to the carbon of the methylene group attached to the ester oxygen, which is deshielded.

-

The remaining signals in the upfield region correspond to the carbons of the alkyl chain and the acetyl methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Acetic acid trans-2-hepten-1-yl ester, typically obtained from a liquid film, shows characteristic absorption bands.

IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1670 | Medium | C=C stretch (alkene) |

| ~1230 | Strong | C-O stretch (ester) |

| ~970 | Medium | =C-H bend (trans alkene) |

Interpretation and Causality:

-

The strong, sharp absorption band around 1740 cm⁻¹ is a definitive indicator of the ester carbonyl (C=O) stretching vibration.

-

The bands in the 2850-2960 cm⁻¹ region are due to the C-H stretching vibrations of the alkyl chain.

-

The medium intensity band at ~1670 cm⁻¹ corresponds to the C=C stretching of the alkene.

-

A strong band around 1230 cm⁻¹ is characteristic of the C-O stretching vibration of the ester group.

-

The absorption at approximately 970 cm⁻¹ is a key diagnostic peak for the out-of-plane bending of the C-H bonds on a trans-disubstituted double bond.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data

The mass spectrum of Acetic acid trans-2-hepten-1-yl ester is available in the NIST WebBook.[2]

Interpretation and Fragmentation Pathway:

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 156, corresponding to the molecular weight of the compound. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement.

Caption: Proposed key fragmentation pathways for Acetic acid trans-2-hepten-1-yl ester in EI-MS.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: As Acetic acid trans-2-hepten-1-yl ester is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample is typically introduced via a gas chromatograph (GC) for separation and purification before entering the mass spectrometer.

-

Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Ionization: The sample is bombarded with a beam of electrons (typically at 70 eV).

-

Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

References

-

The Good Scents Company. (E)-2-hepten-1-yl acetate. [Link]

-

FooDB. Showing Compound Hept-trans-2-en-1-yl acetate (FDB009552). [Link]

-

HMDB. Showing metabocard for Hept-trans-2-en-1-yl acetate (HMDB0032307). [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

ResearchGate. Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C a Number. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

NIST WebBook. Acetic acid, heptyl ester. [Link]

-

NIST WebBook. trans-2-Heptenyl acetate. [Link]

-

The Good Scents Company. 2-hepten-1-yl acetate. [Link]

Sources

Solubility Profile of Acetic Acid trans-2-Hepten-1-yl Ester: A Guide for Pharmaceutical Research and Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that profoundly influences its development, formulation, and in vivo performance. Acetic acid trans-2-hepten-1-yl ester, a C9 aliphatic ester, presents a distinct solubility profile characterized by its lipophilic nature. This technical guide provides a comprehensive overview of the solubility of this compound, grounded in fundamental chemical principles. It details the authoritative "gold standard" methodology for experimental solubility determination—the Shake-Flask method—and explores the significant implications of its solubility characteristics for drug development, from lead optimization to formulation strategies. This document is intended to serve as a practical resource for scientists navigating the challenges associated with compounds of low aqueous solubility.

Introduction to Acetic Acid trans-2-Hepten-1-yl Ester

Acetic acid trans-2-hepten-1-yl ester (CAS No: 16939-73-4) is an organic compound belonging to the carboxylic acid ester class.[1] Its molecular structure consists of a polar acetate group connected to a seven-carbon, non-polar alkenyl chain, which dictates its overall physicochemical behavior. Understanding these fundamental properties is the first step in predicting and manipulating its solubility for pharmaceutical applications.

The presence of the ester functional group provides a polar region capable of dipole-dipole interactions, while the long hydrocarbon tail imparts significant non-polar character, leading to hydrophobic behavior.[2][3]

Table 1: Physicochemical Properties of Acetic Acid trans-2-Hepten-1-yl Ester

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆O₂ | [4] |

| Molecular Weight | 156.22 g/mol | [1] |

| Appearance | Colorless clear liquid | [4][5] |

| CAS Number | 16939-73-4 | [4] |

| Boiling Point | 192.00 to 193.00 °C @ 760.00 mm Hg | [5] |

| Density | 0.889 to 0.895 g/cm³ @ 25.00 °C | [5] |

| Refractive Index | 1.42800 to 1.43400 @ 20.00 °C | [5] |

| Topological Polar Surface Area | 26.3 Ų | [1][4] |

| Predicted Water Solubility | 0.32 g/L | [1] |

Principles of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This axiom is rooted in the nature and strength of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For an ester like Acetic Acid trans-2-Hepten-1-yl Ester, the key factors are:

-

Hydrogen Bonding: Esters can act as hydrogen bond acceptors via their carbonyl and ether oxygens but cannot act as hydrogen bond donors.[3] This limits their ability to integrate into the strong hydrogen-bonding network of water, resulting in low aqueous solubility.

-

Van der Waals Forces: The long C7 hydrocarbon chain dominates the molecular structure, creating strong van der Waals (hydrophobic) interactions. These interactions are favorably accommodated by non-polar, organic solvents.

-

Dipole-Dipole Interactions: The polar C=O bond in the ester group allows for dipole-dipole interactions, contributing to solubility in polar aprotic solvents.

The interplay of these forces explains why Acetic acid trans-2-hepten-1-yl ester is practically insoluble in water but readily soluble in non-polar organic solvents.[4]

Caption: Molecular structure's influence on solvent interactions.

Expected Solubility Profile

While comprehensive, experimentally-derived public data for Acetic acid trans-2-hepten-1-yl ester across a wide range of solvents is limited, its solubility behavior can be reliably predicted based on its structure and established chemical principles.

Table 2: Predicted Qualitative Solubility of Acetic Acid trans-2-Hepten-1-yl Ester

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Cyclohexane | Soluble / Miscible | Favorable van der Waals interactions between the ester's alkyl chain and the solvent.[4] |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | Soluble | Dipole-dipole interactions are sufficient for solvation; no strong solvent-solvent hydrogen bonds to overcome.[6] |

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The hydrophobic effect of the long alkyl chain and the disruption of the solvent's hydrogen-bonding network dominate.[2][6] Solubility is expected to increase slightly with shorter-chain alcohols. |

Experimental Protocol: Thermodynamic Solubility Determination via the Saturation Shake-Flask Method

For drug development, determining the thermodynamic equilibrium solubility is paramount, as it represents the true maximum concentration of a substance in a solvent at equilibrium.[7] The Saturation Shake-Flask method is universally recognized as the 'gold standard' for this measurement due to its reliability and directness.[8][9]

Causality Behind the Method

This protocol is a self-validating system because it is designed to achieve a true thermodynamic equilibrium. By adding an excess of the solid compound, we ensure the solution becomes saturated.[8] The extended incubation with agitation allows the system to overcome any kinetic barriers to dissolution and reach a stable state.[10] Subsequent analysis of the supernatant provides a direct measurement of the solute concentration at saturation.

Step-by-Step Protocol

-

Preparation of Materials:

-

Test Compound: Acetic acid trans-2-hepten-1-yl ester.

-

Solvents: Select a range of solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, Hexane, Ethanol, DMSO).

-

Equipment: Analytical balance, glass vials with screw caps, orbital shaker or thermomixer, centrifuge, filtration apparatus (e.g., 0.22 µm syringe filters), and an analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

-

-

Sample Preparation:

-

Add an excess amount of Acetic acid trans-2-hepten-1-yl ester to a glass vial. An excess is critical to ensure a saturated solution with undissolved compound remaining.[7] A common starting point is to add 2-5 mg of the compound to 1 mL of the chosen solvent.

-

-

Equilibration:

-

Cap the vials securely to prevent solvent evaporation.

-

Place the vials in an orbital shaker or thermomixer.

-

Agitate the samples at a constant temperature (e.g., 25 °C for standard measurements or 37 °C for biorelevant studies) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical.[7][10]

-

-

Phase Separation:

-

After incubation, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved particles, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).[11]

-

Alternative: Carefully aspirate the supernatant and filter it through a chemically compatible 0.22 µm syringe filter. This step is crucial to avoid artificially high concentration readings from suspended microparticles.

-

-

Quantification:

-

Carefully take a known volume of the clear supernatant and dilute it with an appropriate mobile phase or solvent.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration.[11]

-

A calibration curve prepared with known concentrations of the ester must be used for accurate quantification.

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Report the solubility in standard units (e.g., mg/mL or µg/mL) along with the solvent and temperature.

-

Caption: Workflow for the Shake-Flask Solubility Assay.

Implications in Drug Development

Solubility is not merely a physical parameter; it is a cornerstone of "developability."[12] Low aqueous solubility, as exhibited by this ester, is a major hurdle in drug development, often leading to poor absorption and inadequate bioavailability.[11]

-

Lead Optimization: In early discovery, low solubility can produce unreliable results in in-vitro biological assays, masking the true potency of a compound.[10] If this ester were part of a larger API, medicinal chemists would need to employ strategies to enhance solubility.

-

Formulation Strategy: The high solubility in non-polar, organic solvents makes Acetic acid trans-2-hepten-1-yl ester a prime candidate for lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), or for formulation in oil-based vehicles for parenteral administration.

-

Prodrug Potential: The ester linkage and lipophilic nature are characteristic features of prodrugs designed to enhance membrane permeability. A hydrophilic parent drug could be modified with a moiety like this to improve its absorption across the gut wall, with the ester being subsequently cleaved by metabolic esterases in the body to release the active drug.[]

Caption: Logic map from solubility to bioavailability.

Conclusion

Acetic acid trans-2-hepten-1-yl ester is a lipophilic compound with low predicted aqueous solubility and high solubility in non-polar organic solvents. This profile is a direct consequence of its molecular structure, which combines a small polar head with a dominant non-polar hydrocarbon tail. For professionals in drug development, understanding this behavior is critical. While posing a challenge for aqueous formulations, its properties make it well-suited for advanced formulation strategies such as lipid-based delivery systems. The robust and reliable Shake-Flask method provides the definitive means to experimentally quantify its thermodynamic solubility, generating essential data to guide formulation science and maximize the therapeutic potential of related drug candidates.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Alsenz, J., & Kansy, M. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 8(2), E49. [Link]

-

The Good Scents Company. (n.d.). (E)-2-hepten-1-yl acetate. [Link]

-

Pudipeddi, M., & Serajuddin, A. T. (2005). A review of methods for the determination of drug solubility in pharmaceutical systems. Journal of pharmaceutical sciences, 94(5), 929-939. [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report. [Link]

-

Shaw, D. G., Maczynski, A., & Wisniewska-Goclowska, B. (2010). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C7 to C9 Esters. Journal of Physical and Chemical Reference Data, 39(2), 023102. [Link]

-

Biorelevant.com. (n.d.). Describes equilibrium solubility of a drug substance. [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM254 Wednesday Experiment 7 Esters. [Link]

-

Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

-

FooDB. (2010). Showing Compound Hept-trans-2-en-1-yl acetate (FDB009552). [Link]

-

Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. [Link]

-

PubChem. (n.d.). Acetic acid, cyclopent-2-en-1-yl ester. [Link]

-

ResearchGate. (n.d.). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. [Link]

-

PubChem. (n.d.). Acetic acid, 2-methyl-6-oxo-heptyl ester. [Link]

-

PubChem. (n.d.). Acetic acid, 4-methyl-3-oxopent-1-enyl ester. [Link]

-

SSERC. (n.d.). Equilibrium Constant of an Ester. [Link]

-

PubChem. (n.d.). Acetic acid 2-oxo-cyclohex-3-enyl ester. [Link]

-

Chemistry LibreTexts. (2023). Properties of Esters. [Link]

-

Pharmaceutical Technology. (2008). Advances in Green Chemistry for Pharmaceutical Applications. [Link]

-

ResearchGate. (n.d.). Plot of mutual solubilities of acetic acid with different hydrocarbons... [Link]

-

PubChem. (n.d.). Acetic acid, 4a-methyldecahydronaphthalen-1-yl ester. [Link]

-

NIST. (n.d.). Acetic acid, heptyl ester. [Link]

-

Getzen, F., Hefter, G., & Maczynski, A. (1992). ESTERS WITH WATER PART I: ESTERS 2-C TO 6-C. Solubility Data Series, 48. [Link]

-

University of Rochester. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

Center for Drug Discovery. (n.d.). Publications. [Link]

-

Toennes, S. W., et al. (2020). Drug Development 101: A Primer. International Journal of Toxicology, 39(5), 395-408. [Link]

-

Agilent. (n.d.). New Approach Methodologies (NAM) in Drug Development. [Link]

Sources

- 1. Showing Compound Hept-trans-2-en-1-yl acetate (FDB009552) - FooDB [foodb.ca]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Page loading... [wap.guidechem.com]

- 5. (E)-2-hepten-1-yl acetate, 16939-73-4 [thegoodscentscompany.com]

- 6. scribd.com [scribd.com]

- 7. biorelevant.com [biorelevant.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. Drug Development 101: A Primer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Sensory Signature: A Technical Guide to trans-2-Heptenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the odor profile and sensory characteristics of trans-2-heptenyl acetate, a significant contributor to the aroma of various fruits. This document delves into the chemical and physical properties, detailed sensory profile, natural occurrence, and applications of this unsaturated ester. Furthermore, it outlines established experimental protocols for its sensory and chemical analysis, including Gas Chromatography-Olfactometry (GC-O) and sensory panel evaluations. The guide also explores the underlying principles of its odor perception and provides a method for its chemical synthesis, offering a complete resource for researchers and professionals in the flavor, fragrance, and related industries.

Introduction: The Essence of Fruity Aroma

trans-2-Heptenyl acetate, an unsaturated ester, plays a crucial role in the complex symphony of fruit aromas. Its characteristic scent profile, often described as a harmonious blend of sweet, waxy, and tropical notes, makes it a valuable compound in the flavor and fragrance industry. Understanding its precise sensory characteristics and the methodologies to evaluate them is paramount for its effective application and for the development of novel flavor and fragrance formulations. This guide aims to provide a detailed technical exploration of trans-2-heptenyl acetate, from its molecular structure to its perception by the human olfactory system.

Chemical and Physical Properties

trans-2-Heptenyl acetate, also known by its IUPAC name (E)-hept-2-en-1-yl acetate, is a colorless liquid with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol .[1] Its chemical structure is characterized by a seven-carbon chain with a double bond in the trans configuration at the second position and an acetate functional group.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| CAS Number | 16939-73-4 | [2][3] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 192-193 °C at 760 mmHg | [2] |

| Flash Point | 73.89 °C (165.00 °F) | [2] |

| Specific Gravity | 0.889 - 0.895 @ 25°C | [2] |

| Refractive Index | 1.428 - 1.434 @ 20°C | [2] |

| Solubility | Soluble in alcohol, slightly soluble in water. | [2] |

Odor Profile and Sensory Characteristics

The sensory profile of trans-2-heptenyl acetate is predominantly fruity and sweet, with distinct tropical undertones.

Odor Descriptors:

Taste Profile:

-

Primary: Tropical[2]

Quantitative Sensory Data

Future Research: The determination of the odor detection threshold (ODT) and taste detection threshold (TDT) of trans-2-heptenyl acetate using standardized methods, such as the ASTM E679-19 (Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits), would be a valuable contribution to the field.

Natural Occurrence and Applications

trans-2-Heptenyl acetate has been identified as a volatile component in a variety of fruits, contributing to their characteristic aroma. While its presence is noted, specific concentration data in many fruits remains to be extensively quantified.

Known Natural Sources:

-

Guava (Psidium guajava L.): Various esters, including those structurally related to trans-2-heptenyl acetate, are key contributors to the complex aroma of guava.[7][8][9][10]

-

Pineapple (Ananas comosus): Esters are major volatile compounds in pineapple, and while not explicitly quantified in the provided search results, the tropical and pineapple-like notes of trans-2-heptenyl acetate suggest its potential presence.[11][12]

Applications: Due to its pleasant and potent fruity aroma, trans-2-heptenyl acetate is utilized as a flavor and fragrance ingredient in a wide range of products.[2] It is particularly effective in creating or enhancing kiwi, pineapple, apple, peach, and berry flavor profiles.[2] The Flavor and Extract Manufacturers Association (FEMA) has designated trans-2-heptenyl acetate as Generally Recognized as Safe (GRAS), with the FEMA number 4125.

Typical Use Levels in Food (as per FEMA GRAS):

-

Baked Goods: 10.00 ppm (average), 50.00 ppm (maximum)

-

Nonalcoholic Beverages: 5.00 ppm (average), 25.00 ppm (maximum)

Mechanism of Odor Perception

The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. The binding of an odorant to an OR initiates a signal transduction cascade that ultimately leads to the perception of a specific smell in the brain.

The perception of esters is a complex process involving a combinatorial activation of multiple ORs. A single ester molecule can bind to several different ORs, and a single OR can be activated by multiple different esters. The specific pattern of OR activation is what the brain interprets as a unique odor. While the specific ORs that bind to trans-2-heptenyl acetate have not been definitively identified, research on related aldehydes and esters suggests that the conformational flexibility of the molecule plays a significant role in receptor binding and activation.[13][14] The trans-2-double bond and the acetate functional group are key structural features that will determine its interaction with specific ORs.

Caption: Simplified signaling pathway of odor perception.

Experimental Protocols

Chemical Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex mixture.

Step-by-Step Methodology:

-

Sample Preparation:

-

For fruit samples, a representative sample is homogenized.

-

Volatiles are extracted using methods such as headspace solid-phase microextraction (HS-SPME) or solvent extraction. For HS-SPME, a DVB/CAR/PDMS fiber is often suitable for capturing a broad range of volatiles.[15]

-

-

GC Separation:

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for the separation of fruity esters.[15]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[15]

-

Oven Temperature Program: An initial temperature of 40-50°C held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 230-250°C.[15][16]

-

Injector: Splitless mode at 250°C to maximize the transfer of analytes to the column.[15]

-

-

Olfactometry and Detection:

-

The column effluent is split between a mass spectrometer (MS) for chemical identification and a sniffing port for sensory detection.

-

The sniffing port is supplied with humidified air to prevent nasal dryness for the panelist.

-

A trained panelist sniffs the effluent and records the time, duration, and a descriptor for each perceived odor.

-

-

Data Analysis:

-

The retention times of the odor events are matched with the retention times of the peaks from the MS detector to identify the odor-active compounds.

-

The identity of trans-2-heptenyl acetate can be confirmed by comparing its mass spectrum and retention index with an authentic standard.

-

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

QDA is a method used to identify and quantify the sensory attributes of a product by a trained panel.

Step-by-Step Methodology:

-

Panelist Selection and Training:

-

Screening: Candidates are screened for their ability to discriminate between different aromas and to articulate their sensory experiences.

-

Training: A panel of 8-12 individuals undergoes extensive training (typically 20-40 hours) to develop a consensus vocabulary (lexicon) to describe the aroma attributes of trans-2-heptenyl acetate and related compounds. Reference standards are used to anchor the sensory terms.

-

-

Sample Preparation and Presentation:

-

trans-2-Heptenyl acetate is diluted in an appropriate solvent (e.g., mineral oil or propylene glycol) to a concentration that is clearly perceivable but not overwhelming.

-

Samples are presented to panelists in a controlled environment (sensory booths) in coded, identical containers.

-

-

Evaluation:

-

Panelists evaluate the samples and rate the intensity of each descriptor in the agreed-upon lexicon on a line scale (e.g., a 15-cm line scale anchored with "low" and "high").

-

-

Data Analysis:

-

The intensity ratings are converted to numerical data.

-

Analysis of Variance (ANOVA) is used to determine significant differences in the intensity of attributes.

-

The results are often visualized using a spider web plot to provide a comprehensive sensory profile.

-

Chemical Synthesis

A common method for the synthesis of trans-2-alkenyl acetates involves the acetylation of the corresponding trans-2-alkenyl alcohol. The precursor, trans-2-heptenol, can be prepared by the reduction of trans-2-heptenal.

A plausible two-step synthesis route:

Step 1: Reduction of trans-2-Heptenal to trans-2-Hepten-1-ol

-

Reactants: trans-2-Heptenal, Sodium borohydride (NaBH₄)

-

Solvent: Ethanol or Methanol

-

Procedure:

-

Dissolve trans-2-heptenal in the alcohol solvent in a round-bottom flask equipped with a magnetic stirrer and cool the mixture in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for a few hours until the starting material is consumed (monitored by TLC or GC).

-

Quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude trans-2-hepten-1-ol.

-

Step 2: Acetylation of trans-2-Hepten-1-ol to trans-2-Heptenyl Acetate

-

Reactants: trans-2-Hepten-1-ol, Acetic anhydride, Pyridine (as a catalyst and acid scavenger)

-

Solvent: Dichloromethane (DCM) or no solvent

-

Procedure:

-

Combine trans-2-hepten-1-ol and pyridine in a round-bottom flask.

-

Slowly add acetic anhydride to the mixture, keeping the temperature cool with an ice bath initially.

-

Allow the reaction to proceed at room temperature overnight or until completion.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure trans-2-heptenyl acetate.

-

Conclusion

trans-2-Heptenyl acetate is a key aroma compound with a desirable fruity and tropical sensory profile. This guide has provided a detailed overview of its chemical and physical properties, sensory characteristics, natural occurrence, and applications. The outlined experimental protocols for GC-O and QDA provide a framework for its analysis and characterization. While qualitative descriptions of its aroma are well-established, further research is needed to determine its quantitative sensory properties, such as odor and taste thresholds, and to identify the specific olfactory receptors involved in its perception. A deeper understanding of these aspects will enable more precise and effective utilization of trans-2-heptenyl acetate in the creation of innovative and appealing flavors and fragrances.

References

-

Smelling Molecular Conformations. (2020). ChemistryViews. [Link]

-

Effects of Organic Acids on the Release of Fruity Esters in Water: An Insight at the Molecular Level. (2022). Molecules. [Link]

-

Inheritance of esters and other volatile compounds responsible for the fruity aroma in strawberry. (2022). Frontiers in Plant Science. [Link]

-

The Importance of Odorant Conformation to the Binding and Activation of a Representative Olfactory Receptor. (2018). ResearchGate. [Link]

-

(E)-2-hepten-1-yl acetate, 16939-73-4. The Good Scents Company. [Link]

-

Selectively Fluorinated Citronellol Analogues Support a Hydrogen Bonding Donor Interaction with the Human OR1A1 Olfactory Receptor. (2022). ACS Publications. [Link]

-

Evaluation of Fruit Aroma Quality: Comparison Between Gas Chromatography–Olfactometry (GC–O) and Odour Activity Value (OAV) Aroma Patterns of Strawberries. (2018). ResearchGate. [Link]

- Characterization of Volatiles in Guava (Psidium guajava L. cv. Chung-Shan-Yueh-Pa) Fruit from Taiwan. Journal of Agricultural and Food Chemistry.

-

Evolution of Olfactory Receptors Tuned to Mustard Oils in Herbivorous Drosophilidae. (2021). Molecular Biology and Evolution. [Link]

-

Odor Thresholds. AIHA. [Link]

-

Odour Detection Threshold Values for Fifty-Two Selected Pure Compounds. (2013). Chemical Engineering Transactions. [Link]

-

Reliability of Threshold and Suprathreshold Methods for Taste Phenotyping: Characterization with PROP and Sodium Chloride. (2016). PLOS ONE. [Link]

-

Changes in guava (Psidium guajava L. var. Paluma) nectar volatile compounds concentration due to thermal processing and storage. (2014). ResearchGate. [Link]

-

Detection threshold according to gender. ResearchGate. [Link]

-

Odorant Receptor Expression Defines Functional Units in the Mouse Olfactory System. (2002). Journal of Neuroscience. [Link]

-

Application of gas chromatography–olfactometry (GC–O) in analysis and quality assessment of alcoholic beverages – A review. (2021). Food Chemistry. [Link]

-

Showing Compound Hept-trans-2-en-1-yl acetate (FDB009552). FooDB. [Link]

-

Study on Evaluation of Fruit Aroma of Plum Variety Resources Based on Headspace Solid-Phase Microextraction Combined with Gas Chromatography–Mass Spectrometry. (2024). Foods. [Link]

- Measurement of Odor Threshold by Triangle Odor Bag Method.

-

Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications. (2023). Antioxidants. [Link]

-

Characteristic Aroma Compounds from Different Pineapple Parts. (2014). International Journal of Molecular Sciences. [Link]

-

Genetic, Functional, and Phenotypic Diversity in TAS2R38-mediated Bitter Taste Perception. (2011). Chemical Senses. [Link]

-

Enantiomeric Distribution of 2-Pentanethiol in Guava Fruit (Psidium guajava L.) by Multidimensional Gas Chromatography with Sulfur Chemiluminescence Detection. (1998). ResearchGate. [Link]

-

(E)-2-heptenal, 18829-55-5. The Good Scents Company. [Link]

-

Accumulation of Phenylpropanoid and Sesquiterpenoid Volatiles in Male Rectal Pheromonal Glands of the Guava Fruit Fly, Bactrocera correcta. (2011). ResearchGate. [Link]

-

Psychophysical Tracking Method to Assess Taste Detection Thresholds in Children, Adolescents, and Adults. (2021). Journal of Visualized Experiments. [Link]

-

Quantitative sensory testing: a comprehensive protocol for clinical trials. (2004). Pain. [Link]

-

Revealing the sensory impact of different levels and combinations of esters and volatile thiols in Chardonnay wines. (2022). Food Chemistry. [Link]

-

Chemistry behind Quality—Emission of Volatile Enantiomers from Mentha spp. Plant Tissue in Relationship to Odor Sensory Quality. (2023). Molecules. [Link]

-

Olfactory detection thresholds and pleasantness of a food-related and a non-food odour in hunger and satiety. (2009). Rhinology. [Link]

-

(Z)-2-hepten-1-yl acetate, 83540-70-9. The Good Scents Company. [Link]

-

The Chemical and Sensory Impact of Cap Management Techniques, Maceration Length, and Ethanol Level in Syrah Wines from the Central Coast of California. (2022). Foods. [Link]

-

RIFM fragrance ingredient safety assessment, trans-2-hexenyl acetate, CAS Registry Number 2497-18-9. (2025). Food and Chemical Toxicology. [Link]

-

Relationships between the gross, non-volatile and volatile compositions and the sensory attributes of eight hard-type cheeses. (2008). ResearchGate. [Link]

-

Performance Evaluation of an Agitated Thin Film Evaporator for Concentration of Pineapple Juice. (2014). ResearchGate. [Link]

-

A Comparative Study on Volatile Compounds and Sensory Profile of White and Red Wines Elaborated Using Bee Pollen versus Commercial Activators. (2021). Foods. [Link]

-

Quantitative sensory testing: A comprehensive protocol for clinical trials. (2004). ResearchGate. [Link]

Sources

- 1. Showing Compound Hept-trans-2-en-1-yl acetate (FDB009552) - FooDB [foodb.ca]

- 2. (E)-2-hepten-1-yl acetate, 16939-73-4 [thegoodscentscompany.com]

- 3. scbt.com [scbt.com]

- 4. opac.bhamada.ac.id [opac.bhamada.ac.id]

- 5. cetjournal.it [cetjournal.it]

- 6. env.go.jp [env.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Characteristic Aroma Compounds from Different Pineapple Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Smelling Molecular Conformations - ChemistryViews [chemistryviews.org]

- 14. researchgate.net [researchgate.net]

- 15. Inheritance of esters and other volatile compounds responsible for the fruity aroma in strawberry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of Organic Acids on the Release of Fruity Esters in Water: An Insight at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of Acetic Acid trans-2-Hepten-1-yl Ester

A Senior Application Scientist's Synthesis for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Acetic Acid trans-2-Hepten-1-yl Ester, a volatile organic compound with potential significance in plant and insect chemical ecology. We will delve into its known and putative natural occurrences, explore its likely biosynthetic origins within the well-established Green Leaf Volatile (GLV) pathway, and provide detailed, field-proven methodologies for its extraction, identification, and quantification. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to investigate this and related compounds.

Introduction and Chemical Profile

Acetic acid trans-2-hepten-1-yl ester, systematically known as (2E)-hept-2-en-1-yl acetate, is a C9 unsaturated ester. It possesses a characteristic fruity and waxy aroma, with notes reminiscent of kiwi and pineapple[1]. While recognized as a plant volatile, its specific roles in plant defense or as an insect semiochemical are not yet extensively documented in publicly available literature[2][3].

Table 1: Chemical and Physical Properties of Acetic Acid trans-2-Hepten-1-yl Ester

| Property | Value |

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol |

| CAS Number | 16939-73-4 |

| Appearance | Colorless liquid |

| Odor Profile | Fruity, sweet, waxy, tropical[1] |

| Boiling Point | Not readily available |

| Flash Point | 73.89 °C (165.00 °F)[1] |

| Solubility | Sparingly soluble in water |

Natural Occurrence: A Survey of Plant and Insect Kingdoms

Occurrence in Plants

The presence of acetic acid trans-2-hepten-1-yl ester in the plant kingdom is suggested, though reports are sparse. One notable, albeit not extensively detailed, mention is its potential presence in Artemisia annua (sweet wormwood)[4][5][6]. This plant is renowned for producing a rich and diverse array of volatile compounds, including monoterpenes, sesquiterpenes, and other oxygenated derivatives. However, comprehensive volatile profiles of Artemisia annua often highlight other major constituents, suggesting that if (E)-2-heptenyl acetate is present, it is likely a minor component[4][5][7].

The broader context of plant volatiles reveals that C6 and C9 aldehydes, alcohols, and their esters, collectively known as Green Leaf Volatiles (GLVs), are widespread. These compounds are typically released in response to tissue damage, such as herbivory, and play crucial roles in plant defense and inter-plant communication. While C6 compounds like hexenyl acetate are extensively studied, C9 compounds, including heptenyl acetate, are also part of this volatile blend in many plant species.

Putative Role in Insects

Direct evidence for the natural occurrence of acetic acid trans-2-hepten-1-yl ester as a pheromone or other semiochemical in insects is currently limited in the scientific literature. However, the chemical structure of this compound—an acetate ester of an unsaturated alcohol—is highly characteristic of many known insect pheromones, particularly within the order Lepidoptera (moths and butterflies)[8].

Insect pheromones are often blends of several structurally related compounds, including aldehydes, alcohols, and their corresponding acetate esters, with varying chain lengths and degrees of unsaturation[9][10]. These subtle variations in chemical structure are critical for species-specific communication, mediating behaviors such as mating, aggregation, and trail marking[8][9][11]. Given this well-established paradigm, it is plausible that (E)-2-heptenyl acetate could function as a minor but biologically significant component of an insect pheromone blend that has yet to be fully characterized. Its structural similarity to other known insect attractants warrants further investigation into its potential role in insect chemical communication[3].

Biosynthesis: The Lipoxygenase (LOX) Pathway

The biosynthesis of C9 unsaturated esters like acetic acid trans-2-hepten-1-yl ester in plants is almost certainly rooted in the lipoxygenase (LOX) pathway, which is responsible for the production of Green Leaf Volatiles (GLVs)[12]. This pathway is initiated by the oxidative cleavage of fatty acids.

The key steps are as follows:

-

Lipase Activity : Upon tissue damage, lipases release polyunsaturated fatty acids, such as linoleic acid and α-linolenic acid, from cell membranes.

-

Lipoxygenase (LOX) Action : LOX enzymes introduce molecular oxygen into the fatty acid backbone, creating hydroperoxides. Specifically, 9-lipoxygenase (9-LOX) would be responsible for producing 9-hydroperoxides, the precursors to C9 volatiles.

-

Hydroperoxide Lyase (HPL) Cleavage : A specific hydroperoxide lyase cleaves the 9-hydroperoxide, yielding a C9 aldehyde, (3Z)-nonenal, and a C9 oxo-acid.

-

Isomerization : The initially formed (3Z)-nonenal can be isomerized to the more stable (2E)-nonenal.

-

Reduction to Alcohol : Alcohol dehydrogenases (ADHs) can then reduce these aldehydes to their corresponding alcohols, in this case, (2E)-hepten-1-ol.

-

Esterification : Finally, an alcohol acyltransferase (AAT) catalyzes the esterification of the alcohol with acetyl-CoA to form the final product, acetic acid trans-2-hepten-1-yl ester.

Caption: Proposed biosynthetic pathway of acetic acid trans-2-hepten-1-yl ester in plants.

Analytical Methodologies: A Practical Guide

The analysis of volatile compounds like acetic acid trans-2-hepten-1-yl ester from complex natural matrices requires sensitive and selective analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose[13][14].

Extraction of Volatiles

The choice of extraction method is critical and depends on the nature of the sample matrix.

-

Headspace Solid-Phase Microextraction (HS-SPME) : This is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from both plant and insect samples[13][14][15]. It is particularly well-suited for analyzing the "headspace" of volatiles released by a sample.

-

Solvent Extraction : For a more comprehensive extraction of volatiles, particularly those present within the plant tissues, solvent extraction with a non-polar solvent like hexane or a moderately polar solvent like dichloromethane can be employed[13].

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides both the separation of complex mixtures and the structural identification of the individual components[13].

Table 2: Typical GC-MS Parameters for Volatile Ester Analysis

| Parameter | Typical Setting | Rationale |

| Column | Non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-Wax) capillary column | Choice depends on the polarity of the target analytes and the complexity of the matrix. |